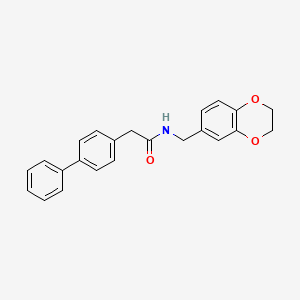

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-phenylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

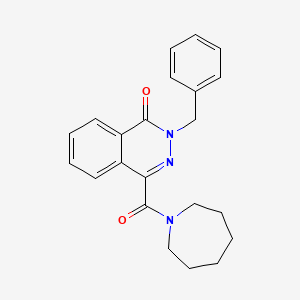

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-phenylphenyl)acetamide, commonly known as BPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPAA belongs to the class of benzodioxinylmethyl compounds and has been found to possess various biochemical and physiological effects.

作用機序

The mechanism of action of BPAA is not fully understood, but it has been found to modulate the activity of certain ion channels and receptors in the brain. BPAA has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. BPAA has also been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. The modulation of these ion channels and receptors by BPAA is believed to underlie its various biological activities.

Biochemical and Physiological Effects:

BPAA has been found to possess various biochemical and physiological effects. BPAA has been found to exhibit anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of various inflammatory and painful conditions. BPAA has also been found to exhibit anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy. BPAA has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. BPAA has also been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons.

実験室実験の利点と制限

BPAA has several advantages as well as limitations for lab experiments. One of the advantages of BPAA is that it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Another advantage of BPAA is that it exhibits various biological activities, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of BPAA is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological effects. Another limitation of BPAA is that it exhibits low solubility in water, which makes it difficult to administer in vivo.

将来の方向性

There are several future directions for research on BPAA. One of the future directions is to study the mechanism of action of BPAA in more detail to understand how it modulates the activity of ion channels and receptors in the brain. Another future direction is to study the pharmacokinetics and pharmacodynamics of BPAA to understand its absorption, distribution, metabolism, and excretion in vivo. Another future direction is to study the potential of BPAA as a therapeutic agent for various neurological disorders such as epilepsy, neuropathic pain, and anxiety. Finally, another future direction is to design and synthesize analogs of BPAA to study their biological activities and potential therapeutic applications.

合成法

The synthesis of BPAA involves the reaction of 2-(4-phenylphenyl)acetic acid with 2,3-dihydro-1,4-benzodioxin-6-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon. The product obtained is then purified by column chromatography to obtain pure BPAA.

科学的研究の応用

BPAA has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. BPAA has been found to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. BPAA has also been found to modulate the activity of certain ion channels and receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and anxiety.

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-23(24-16-18-8-11-21-22(14-18)27-13-12-26-21)15-17-6-9-20(10-7-17)19-4-2-1-3-5-19/h1-11,14H,12-13,15-16H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWAIBQKMIFKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)

![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)

![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)

![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)